molecular formula C38H26N2 B8197493 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline

Cat. No.: B8197493
M. Wt: 510.6 g/mol
InChI Key: BNDJPEALBWNQFN-UHFFFAOYSA-N
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Description

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline is a compound that has garnered significant interest in the field of materials science and chemistry due to its unique structural and photophysical properties. This compound is a derivative of tetraphenylethene (TPE), known for its aggregation-induced emission (AIE) characteristics, making it valuable in various applications such as optoelectronics, organic light-emitting devices (OLEDs), and biological imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline typically involves the reaction of 4-(1,2,2-triphenylvinyl)phenylboronic acid with 1,10-phenanthroline under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an anhydrous toluene solvent. The reaction mixture is heated to 110°C under a nitrogen atmosphere for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline primarily involves its AIE characteristics. In solution, the compound exhibits weak fluorescence due to intramolecular rotations that dissipate energy non-radiatively. upon aggregation, these rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, particularly in biological imaging and optoelectronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of the phenanthroline moiety with the TPE structure, providing unique photophysical properties that are advantageous in both solid and solution states. Its ability to form stable metal complexes further enhances its versatility in various scientific and industrial applications .

Properties

IUPAC Name

3-[4-(1,2,2-triphenylethenyl)phenyl]-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H26N2/c1-4-11-28(12-5-1)35(29-13-6-2-7-14-29)36(30-15-8-3-9-16-30)31-20-18-27(19-21-31)34-25-33-23-22-32-17-10-24-39-37(32)38(33)40-26-34/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDJPEALBWNQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CN=C5C(=C4)C=CC6=C5N=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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